molecular formula C9H8BrN3O B13699097 2-(5-Bromo-3-pyridyl)imidazole-5-methanol

2-(5-Bromo-3-pyridyl)imidazole-5-methanol

Cat. No.: B13699097
M. Wt: 254.08 g/mol
InChI Key: RJSRDVJDRJNUCU-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both imidazole and pyridine rings. The presence of a bromine atom at the 5-position of the pyridine ring and a hydroxymethyl group at the 5-position of the imidazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-pyridyl)imidazole-5-methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-pyridyl imidazole followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The bromine atom can be replaced by a hydrogen atom through reduction.

    Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields 2-(5-Bromo-3-pyridyl)imidazole-5-carboxylic acid, while substitution of the bromine atom with an amine yields 2-(5-Amino-3-pyridyl)imidazole-5-methanol.

Scientific Research Applications

2-(5-Bromo-3-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(5-Bromo-3-pyridyl)imidazole-5-methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the hydroxymethyl group may play a role in its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-3-pyridyl)imidazole-5-methanol
  • 2-(5-Fluoro-3-pyridyl)imidazole-5-methanol
  • 2-(5-Methyl-3-pyridyl)imidazole-5-methanol

Uniqueness

The presence of the bromine atom in 2-(5-Bromo-3-pyridyl)imidazole-5-methanol distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

[2-(5-bromopyridin-3-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C9H8BrN3O/c10-7-1-6(2-11-3-7)9-12-4-8(5-14)13-9/h1-4,14H,5H2,(H,12,13)

InChI Key

RJSRDVJDRJNUCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=NC=C(N2)CO

Origin of Product

United States

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